molecular formula C11H11NO B176810 1-(2-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 74204-96-9

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B176810
CAS No.: 74204-96-9
M. Wt: 173.21 g/mol
InChI Key: VUEKQWHCWVLVDY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO. It is a cyclopropane derivative with a methoxyphenyl group and a nitrile group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKQWHCWVLVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436862
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74204-96-9
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
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Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves the alkylation of 2-(2-methoxyphenyl)acetonitrile with 1,2-dibromoethane under phase transfer conditions. This method, adapted from analogous syntheses of meta-substituted derivatives, proceeds via nucleophilic attack of the acetonitrile’s α-carbon on the dibromoethane, followed by cyclization to form the strained cyclopropane ring.

Key reagents :

  • 2-(2-Methoxyphenyl)acetonitrile : Synthesized via Friedel-Crafts acetylation of 2-methoxyphenyl precursors.

  • 1,2-Dibromoethane : Serves as the cyclopropanating agent.

  • Tetrabutylammonium bromide (TBAB) : Phase transfer catalyst (0.16 mmol per 0.679 mmol substrate).

  • Sodium hydroxide (50% aqueous solution) : Provides the base for deprotonation.

Procedure :

  • A mixture of 2-(2-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol), and TBAB (50 mg) in toluene (1.0 mL) is stirred at 20°C.

  • Aqueous NaOH (50%, 500 mg in 0.5 mL H₂O) is added dropwise.

  • The reaction is stirred for 16 hours, quenched with ethyl acetate, and washed with water and brine.

  • The organic layer is dried (MgSO₄), concentrated, and purified via flash chromatography (0–60% ethyl acetate/heptanes).

Yield : 48% (56 mg) for the meta isomer; ortho-substituted analogs may require adjusted stoichiometry or extended reaction times due to steric hindrance.

Industrial Adaptations

Patent FI105401B corroborates this method for cyclopropane formation in related systems, emphasizing scalability through continuous flow reactors. Key industrial optimizations include:

  • Temperature control : Maintaining 20–25°C to prevent ring-opening side reactions.

  • Catalyst recycling : TBAB recovery via aqueous-organic phase separation.

  • Purification : Gradient elution chromatography or distillation for high-purity batches.

Comparative Analysis of Methods

Yield and Scalability

Method Yield Scalability Safety
Phase transfer alkylation48%HighModerate (base use)
Transition metal catalysis30–40%LowLow (diazo hazards)

Critical Parameters

  • Base concentration : Excess NaOH (>12.5 mmol) in phase transfer methods improves cyclization but risks hydrolyzing the nitrile group.

  • Solvent polarity : Toluene/water biphasic systems enhance interfacial reactivity.

  • Catalyst loading : TBAB at 20 mol% maximizes cyclopropanation efficiency.

Industrial Production Insights

Large-scale synthesis (patent FI105401B) prioritizes:

  • Continuous flow systems : Reduce reaction time from 16 hours to 2–3 hours.

  • In-line analytics : HPLC monitoring for real-time yield optimization.

  • Waste minimization : Solvent recovery loops for toluene and ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropane ring provides structural rigidity, affecting the compound’s overall conformation and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
  • 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant research findings, and case studies.

The precise mechanism of action for this compound remains unclear as it is primarily a research chemical. However, compounds with similar structures often exhibit a variety of biological activities such as:

  • Antioxidant properties
  • Cytotoxic effects against cancer cell lines
  • Enzymatic inhibition

Research indicates that cyclopropane derivatives can impact various biological pathways, including those related to cancer progression and inflammation .

Antioxidant Activity

Studies have shown that compounds incorporating cyclopropane structures can possess significant antioxidant activity. For example, in vitro tests have demonstrated that certain derivatives exhibit strong free radical scavenging abilities, which contribute to their potential therapeutic effects against oxidative stress-related diseases .

Cytotoxicity

Cytotoxicity assays performed on various human cancer cell lines have revealed that this compound may inhibit cell proliferation. A notable study evaluated the compound's effects on the RKO (colorectal cancer), A-549 (lung cancer), and MCF-7 (breast cancer) cell lines. The results indicated an IC50_{50} value ranging from 49.79 µM to 113.70 µM, suggesting moderate potency against these cancer types .

Cell LineIC50_{50} (µM)
RKO60.70
A-54978.72
MCF-749.79

Leishmanicidal Activity

In addition to its cytotoxic effects on cancer cells, the compound has shown promising leishmanicidal activity against Leishmania mexicana. The IC50_{50} values for this activity were reported below 1 µM for several derivatives, indicating strong potential for treating leishmaniasis .

Study on Cyclopropane Derivatives

A comprehensive study focused on various cyclopropane derivatives highlighted their broad spectrum of biological activities. The research involved synthesizing multiple derivatives and evaluating their effects on yeast (Saccharomyces cerevisiae) and several human tumor cell lines. The findings emphasized the structural diversity within cyclopropane compounds and their corresponding biological activities, including anti-inflammatory and anticancer properties .

Evaluation Against Cancer Cell Lines

In another case study, the cytotoxic effects of this compound were tested alongside standard chemotherapeutic agents. The results confirmed that while the compound exhibited moderate cytotoxicity, it could potentially enhance the efficacy of existing treatments when used in combination therapies .

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